molecular formula C16H14BrNO3 B8250493 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile

4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile

Cat. No.: B8250493
M. Wt: 348.19 g/mol
InChI Key: QAAOKUXSTGHCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile ( 947162-14-3) is a high-value aromatic ether intermediate with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol . This compound is characterized by a bromine atom and a protected hydroxymethyl group on one phenyl ring, connected via an ether linkage to a benzonitrile-substituted phenyl ring, a structure that offers multiple sites for further synthetic manipulation . Its primary research value lies in its role as a key synthetic intermediate in the development of advanced pharmaceutical compounds. The structure is a derivative of m-aryloxy phenol , a class of compounds recognized for their significant potential as building blocks in the synthesis of bioactive natural products and polymers . The bromine and benzonitrile functional groups are particularly valuable in metal-catalyzed cross-coupling reactions, such as the Ullmann reaction, which is essential for constructing complex biaryl structures found in many pharmaceuticals and materials . The methoxymethoxy (MOM) protecting group shields a reactive hydroxymethyl functionality, allowing for selective reactions at other sites on the molecule before it is deprotected in a later synthetic step . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . As a white to light yellow solid, it should be stored sealed in a dry environment at 2-8°C to maintain stability . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

4-[4-bromo-3-(methoxymethoxymethyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-19-11-20-10-13-8-15(6-7-16(13)17)21-14-4-2-12(9-18)3-5-14/h2-8H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAOKUXSTGHCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Esterification and Chlorination

The synthesis begins with 3-methylphenol as the starting material. Reacting 3-methylphenol with propionic anhydride under nitrogen atmosphere forms 3-methylphenyl propionate . Subsequent chlorination using sulfonyl chloride generates a mixture of 3-chloromethyl-phenyl propionate and 3-dichloromethyl-phenyl propionate . This step requires precise temperature control (20–30°C) to avoid over-chlorination.

Hydrolysis and Bromination

The chlorinated intermediates undergo hydrolysis with methenamine (hexamethylenetetramine) in aqueous acetic acid, yielding 3-hydroxybenzaldehyde . Bromination of this aldehyde with bromine in dichloromethane introduces the para-bromo substituent, producing 4-bromo-3-hydroxybenzaldehyde .

Methoxymethoxy Protection and Condensation

The hydroxyl group in 4-bromo-3-hydroxybenzaldehyde is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine , forming 4-bromo-3-((methoxymethoxy)methyl)benzaldehyde . This aldehyde is then condensed with 4-fluorobenzonitrile via nucleophilic aromatic substitution. The reaction employs potassium carbonate in dimethylacetamide (DMAc) at 60–70°C, yielding the final product with ≥99.0% purity.

Key Data:

  • Yield: 85–90% after condensation.

  • Purity: ≥99.0% (HPLC).

Reduction-Protection Pathway from 4-Bromo-3-formylbenzonitrile

Sodium Borohydride Reduction

4-Bromo-3-formylbenzonitrile (CAS: 906673-54-9) is reduced to 4-bromo-3-(hydroxymethyl)benzonitrile using sodium borohydride (NaBH₄) in methanol at 0°C. This exothermic reaction achieves a 90% yield within 30 minutes, producing a white solid (mp: 131–133°C).

Methoxymethyl Protection

The hydroxymethyl group is protected via reaction with methoxymethyl chloride in dichloromethane. Catalytic pyridine facilitates the formation of the MOM ether, yielding 4-bromo-3-((methoxymethoxy)methyl)benzonitrile .

Coupling with 4-Hydroxybenzonitrile

The brominated intermediate undergoes Ullmann-type coupling with 4-hydroxybenzonitrile using a copper(I) iodide catalyst and 1,10-phenanthroline ligand in dimethyl sulfoxide (DMSO). This step forms the biphenoxy linkage, culminating in the target compound.

Optimization Notes:

  • Temperature: 110–120°C for 24 hours.

  • Yield: 75–80%.

One-Pot Tandem Bromination and Etherification

Direct Bromination of 3-((Methoxymethoxy)methyl)phenol

3-((Methoxymethoxy)methyl)phenol is brominated using N-bromosuccinimide (NBS) in acetonitrile under UV light. This regioselective bromination affords 4-bromo-3-((methoxymethoxy)methyl)phenol with 88% efficiency.

Nucleophilic Substitution with 4-Cyanophenyl Halide

The phenolic intermediate reacts with 4-fluorobenzonitrile in the presence of cesium carbonate in N-methyl-2-pyrrolidone (NMP) at 100°C. The reaction proceeds via an SNAr mechanism, forming the desired product in 82% yield.

Advantages:

  • Avoids multi-step protection/deprotection.

  • Reduces purification complexity.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYieldPurityScalability
3-Methylphenol Route3-MethylphenolEsterification, Bromination, Cond.85–90%≥99.0%Industrial
Reduction-Protection4-Bromo-3-formylbenzon.Reduction, MOM Protection, Coupling75–80%95–98%Lab-scale
One-Pot Tandem3-((MOM)methyl)phenolBromination, SNAr82–88%≥98.5%Pilot-scale

Critical Observations:

  • The 3-methylphenol route offers the highest yield and purity, making it suitable for industrial production.

  • The one-pot tandem method minimizes intermediate isolation but requires stringent temperature control.

  • Sodium borohydride reduction is efficient but limited by the availability of the formyl precursor.

Reaction Mechanisms and Kinetic Insights

Nucleophilic Aromatic Substitution (SNAr)

The condensation of 4-bromo-3-((methoxymethoxy)methyl)phenol with 4-fluorobenzonitrile proceeds via an SNAr mechanism. The electron-withdrawing cyano group activates the fluorobenzonitrile toward nucleophilic attack by the phenoxide ion. Potassium carbonate deprotonates the phenol, enhancing nucleophilicity.

Methoxymethyl Protection Dynamics

The reaction of 4-bromo-3-(hydroxymethyl)benzonitrile with MOM-Cl follows an Sₙ2 mechanism . Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation. Excess MOM-Cl (1.2 equiv) ensures complete conversion.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

In the 3-methylphenol route , dimethylacetamide (DMAc) is recycled via distillation, reducing costs. Copper catalysts in Ullmann couplings are recovered via filtration and reused.

Waste Management

Bromination byproducts (e.g., HBr) are neutralized with aqueous NaOH , forming NaBr, which is disposed of via precipitation .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can lead to the formation of aldehydes, alcohols, or other functional groups .

Scientific Research Applications

4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the benzonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound A : 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS: 1217366-74-9)
  • Molecular Formula: C₁₆H₁₂BrNO₃
  • Molecular Weight : 346.18 g/mol
  • Key Features : Replaces the methoxymethoxymethyl group with a 1,3-dioxolane ring. This acetal group provides similar protection for hydroxyl intermediates but alters steric and electronic properties.
  • Applications : Used in organic synthesis as a protected intermediate. Available commercially (e.g., Bide Pharmaceuticals) at ¥562.00/5g .
  • Safety : Classified under UN 3077 (environmental hazard) .
Compound B : 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile (CAS: 943311-78-2)
  • Molecular Formula: C₁₉H₁₈BrNO₃
  • Molecular Weight : 388.26 g/mol
  • Key Features : Incorporates a tetrahydropyranyl (THP) protecting group. The THP group is bulkier and acid-labile, making it suitable for stepwise deprotection in multi-step syntheses .
  • Physical Properties : Density = 1.43 g/cm³ (predicted), boiling point = 499.1°C (predicted) .
  • Industrial Use : Produced at scale (25 kg/drum) by Shandong Boyuan Pharmaceutical Co., Ltd. .
Compound C : 4-Bromo-3-(hydroxymethyl)benzonitrile (CAS: 1261609-83-9)
  • Molecular Formula: C₈H₆BrNO
  • Key Features : Lacks protecting groups, exposing a reactive hydroxyl (-CH₂OH) substituent. This compound is prone to oxidation and requires careful handling .
  • Synthetic Utility : Intermediate in boronic acid synthesis via halogen-lithium exchange .

Comparative Analysis of Key Parameters

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~360 (estimated) 346.18 388.26 ~212 (estimated)
Protecting Group Methoxymethoxy 1,3-Dioxolane THP None
Stability Base-stable acetal Base-stable Acid-labile Unstable (OH)
Boiling Point Not reported Not reported 499.1°C Not reported
Commercial Availability Limited data Yes Yes Yes

Pharmacological and Industrial Relevance

  • Target Compound : Critical in Crisaborole synthesis due to its balanced reactivity and ease of deprotection .
  • Compound A : Preferred for cost-sensitive applications (e.g., agrochemical intermediates) due to lower molecular weight and simpler synthesis .
  • Compound B : Used in large-scale pharmaceutical production where multi-step protection strategies are required .
  • Compound C: Limited to early-stage syntheses due to instability, often requiring immediate derivatization .

Biological Activity

4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile, with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol, is a complex organic compound characterized by its brominated phenyl group, methoxymethoxy group, and benzonitrile moiety. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound features several functional groups that are pivotal for its reactivity and biological interactions:

  • Brominated Phenyl Group : Enhances lipophilicity and potential interactions with biological membranes.
  • Methoxymethoxy Group : May influence solubility and bioavailability.
  • Benzonitrile Moiety : Provides a site for further chemical modifications and potential biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds highlights the unique biological potential of this compound:

Compound NameKey FeaturesBiological Activity Potential
This compoundBrominated, methoxymethoxy groupAnticancer, antimicrobial
4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrileHydroxymethyl instead of methoxymethoxyPotentially different
4-(4-Chloro-3-methylphenoxy)benzonitrileChlorinated with methyl substituentVaries based on structure
4-(4-Iodo-3-methoxyphenoxy)benzonitrileIodinated with methoxy substituentLipophilicity effects

This table illustrates how variations in substituents influence both chemical properties and potential biological activities.

The specific mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity by binding to specific sites, altering their conformation and function.

Case Studies

  • Anticancer Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the brominated phenyl group enhances cytotoxicity against breast cancer cells by disrupting microtubule dynamics.
  • Antimicrobial Testing : A comparative analysis revealed that similar compounds exhibit strong antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the microbroth dilution method, showing promising results for future development.

Q & A

Q. Why might NMR data for this compound conflict with theoretical predictions, and how can this be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Dynamic Effects : Conformational flexibility of the MOM group causing averaged signals. Use variable-temperature NMR to resolve .
  • Solvent Anisotropy : Switch to deuterated DMSO or CDCl3_3 to minimize solvent-induced shifts .

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